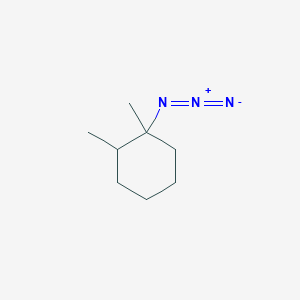
1-Azido-1,2-diméthylcyclohexane
Vue d'ensemble
Description
1-Azido-1,2-dimethylcyclohexane is an organic compound with the chemical formula C8H15N3 It is a cycloalkane derivative characterized by the presence of an azido group (-N3) attached to a cyclohexane ring substituted with two methyl groups at the 1 and 2 positions
Applications De Recherche Scientifique
1-Azido-1,2-dimethylcyclohexane has diverse applications in scientific research:
Organic Synthesis: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and materials with specific properties.
Biological Research: The compound is utilized in the study of biological systems, particularly in the development of bioorthogonal chemistry techniques.
Medicinal Chemistry:
Méthodes De Préparation
The synthesis of 1-Azido-1,2-dimethylcyclohexane typically involves the following steps:
Starting Material: The synthesis begins with 1,2-dimethylcyclohexane, which can be obtained through the hydrogenation of o-xylene.
Azidation Reaction: The introduction of the azido group is achieved through a nucleophilic substitution reaction. This involves treating 1,2-dimethylcyclohexane with sodium azide (NaN3) in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions.
Purification: The resulting product is purified using standard techniques such as distillation or chromatography to obtain pure 1-Azido-1,2-dimethylcyclohexane.
Analyse Des Réactions Chimiques
1-Azido-1,2-dimethylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include:
- Sodium azide (NaN3) for azidation.
- Lithium aluminum hydride (LiAlH4) for reduction.
- Copper(I) catalysts for cycloaddition reactions.
Major products formed from these reactions include substituted cyclohexanes, amines, and triazoles.
Mécanisme D'action
The mechanism of action of 1-Azido-1,2-dimethylcyclohexane primarily involves its reactivity due to the presence of the azido group. The azido group is highly reactive and can undergo various chemical transformations, making it a valuable functional group in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Azido-1,2-dimethylcyclohexane can be compared with other azido-substituted cyclohexanes, such as:
1-Azido-1-methylcyclohexane: Similar in structure but with only one methyl group, leading to different steric and electronic properties.
1-Azido-1,3-dimethylcyclohexane: The position of the methyl groups affects the compound’s reactivity and stability.
1-Azido-1,4-dimethylcyclohexane: The para-substitution pattern influences the compound’s conformational preferences and reactivity.
Propriétés
IUPAC Name |
1-azido-1,2-dimethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7-5-3-4-6-8(7,2)10-11-9/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXYKEFLPDFAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(C)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















